

Application Notes and Protocols for PET Imaging with Radiolabeled Naxagolide ((+)-PHNO)

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Compound of Interest

Compound Name: Naxagolide Hydrochloride

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Introduction

Naxagolide, also known as (+)-PHNO, is a potent dopamine D2/D3 receptor agonist.^[1] When radiolabeled with a positron-emitting isotope, typically Carbon-11 (¹¹C), it serves as a valuable tool for in vivo imaging of these receptors using Positron Emission Tomography (PET). ¹¹C-Naxagolide PET imaging allows for the quantitative assessment of D2/D3 receptor availability and occupancy in the brain, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.^{[2][3]} This radiotracer has a preference for the D3 receptor subtype and is sensitive to endogenous dopamine levels, making it particularly useful for studying the high-affinity state of D2 receptors.^{[4][5][6]}

These application notes provide an overview of the use of ¹¹C-Naxagolide in PET imaging studies, including its binding characteristics and protocols for radiolabeling, preclinical/clinical imaging, and data analysis.

I. Characteristics of ¹¹C-Naxagolide

¹¹C-Naxagolide is a high-affinity agonist radioligand for the dopamine D2/D3 receptors.^{[4][5]} Its utility in PET imaging stems from its ability to cross the blood-brain barrier and specifically

bind to D2/D3 receptors in regions with high expression, such as the striatum, globus pallidus, and substantia nigra.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Binding Characteristics:

Studies have shown that ¹¹C]Naxagolide exhibits favorable kinetics for PET imaging, with rapid brain uptake and clearance from plasma.[\[7\]](#) The specific binding of ¹¹C]Naxagolide is displaceable by other D2/D3 receptor ligands, confirming its target engagement.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary:

The following tables summarize key quantitative data from preclinical and clinical studies using ¹¹C]Naxagolide PET.

Table 1: In Vitro Binding Affinities of Naxagolide

Target	IC50 (nM)	Radioligand	Tissue Source
Dopamine D2 Receptor	23	[3H]apomorphine	Rat striatal membranes
Dopamine D2 Receptor	55	[3H]spiperone	Rat striatal membranes

Data sourced from MedchemExpress.[\[1\]](#)

Table 2: Regional [¹¹C]-(+)-PHNO Binding Potential (BPND) in Human Brain

Brain Region	Mean BPND ± SD
Putamen	0.82 ± 0.09
Caudate	0.59 ± 0.11
Thalamus	0.28 ± 0.06

Data represents values obtained by kinetic analysis in healthy male subjects.[\[9\]](#) The cerebellum is typically used as the reference region.[\[9\]](#)

Table 3: Estimated Fraction of [11C]-(+)-PHNO Signal Attributable to D3 Receptors (f(PHNO)(D3)) in Human Brain

Brain Region	f(PHNO)(D3) (%)
Hypothalamus	100
Substantia Nigra	100
Ventral Pallidum/Substantia Innominata	75
Globus Pallidus	65
Thalamus	43
Ventral Striatum	26
Precommissural-Ventral Putamen	6

Data obtained using a selective D3 antagonist to dissect the total signal.[\[8\]](#)

II. Experimental Protocols

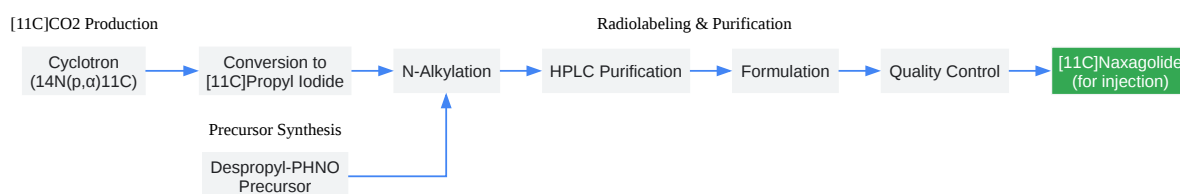
A. Radiosynthesis of [11C]Naxagolide

The radiosynthesis of [11C]Naxagolide typically involves the N-alkylation of the despropyl precursor with [11C]propyl iodide or [11C]propyl triflate. The following is a generalized protocol based on published methods.

Protocol: [11C]Naxagolide Radiosynthesis

- Production of [11C]CO₂: Cyclotron bombardment of a nitrogen gas target containing a small amount of oxygen.
- Conversion to [11C]Methyl Iodide: Online conversion of [11C]CO₂ to [11C]CH₄ followed by iodination to produce [11C]CH₃I.
- Grignard Reaction: Reaction of [11C]CH₃I with ethyl magnesium bromide to form [11C]ethyl magnesium bromide.

- **Reaction with Propionaldehyde:** Reaction of [11C]ethyl magnesium bromide with propionaldehyde to produce [11C]propan-1-ol.
- **Conversion to [11C]Propyl Iodide:** Conversion of [11C]propan-1-ol to [11C]propyl iodide using hydroiodic acid.
- **N-Alkylation:** Reaction of the despropyl-PHNO precursor with [11C]propyl iodide in a suitable solvent (e.g., DMF) and in the presence of a base (e.g., potassium carbonate) at an elevated temperature.
- **Purification:** Purification of the crude reaction mixture using high-performance liquid chromatography (HPLC).
- **Formulation:** The collected radioactive fraction is formulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.
- **Quality Control:** The final product is tested for radiochemical purity, specific activity, pH, and sterility before administration.



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Caption: Workflow for the radiosynthesis of [11C]Naxagolide.

B. Preclinical PET Imaging Protocol (Rodent Model)

This protocol outlines a typical procedure for performing a [11C]Naxagolide PET scan in a rodent model.

Protocol: Rodent [11C]Naxagolide PET Imaging

- Animal Preparation:
 - Fast the animal for 4-6 hours before the scan to reduce blood glucose variability.
 - Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Maintain anesthesia throughout the imaging session.
 - Place a tail-vein catheter for radiotracer injection.
 - Position the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
- Transmission Scan:
 - Perform a transmission scan (using a rotating radioactive source) for attenuation correction of the subsequent emission data.
- Radiotracer Injection:
 - Administer a bolus injection of [11C]Naxagolide (typically 5-15 MBq) via the tail-vein catheter.
- Emission Scan:
 - Acquire dynamic emission data in list mode for 60-90 minutes immediately following the injection.
- Image Reconstruction:
 - Reconstruct the dynamic PET data into a series of time frames.
 - Apply corrections for attenuation, scatter, and radioactive decay.

- Data Analysis:
 - Co-register the PET images with an anatomical MRI or a standard brain atlas.
 - Delineate regions of interest (ROIs) on the anatomical images, including the striatum, cerebellum, and other relevant brain regions.
 - Generate time-activity curves (TACs) for each ROI.
 - Quantify receptor binding using appropriate kinetic models (e.g., simplified reference tissue model) with the cerebellum as the reference region to derive the binding potential (BPND).

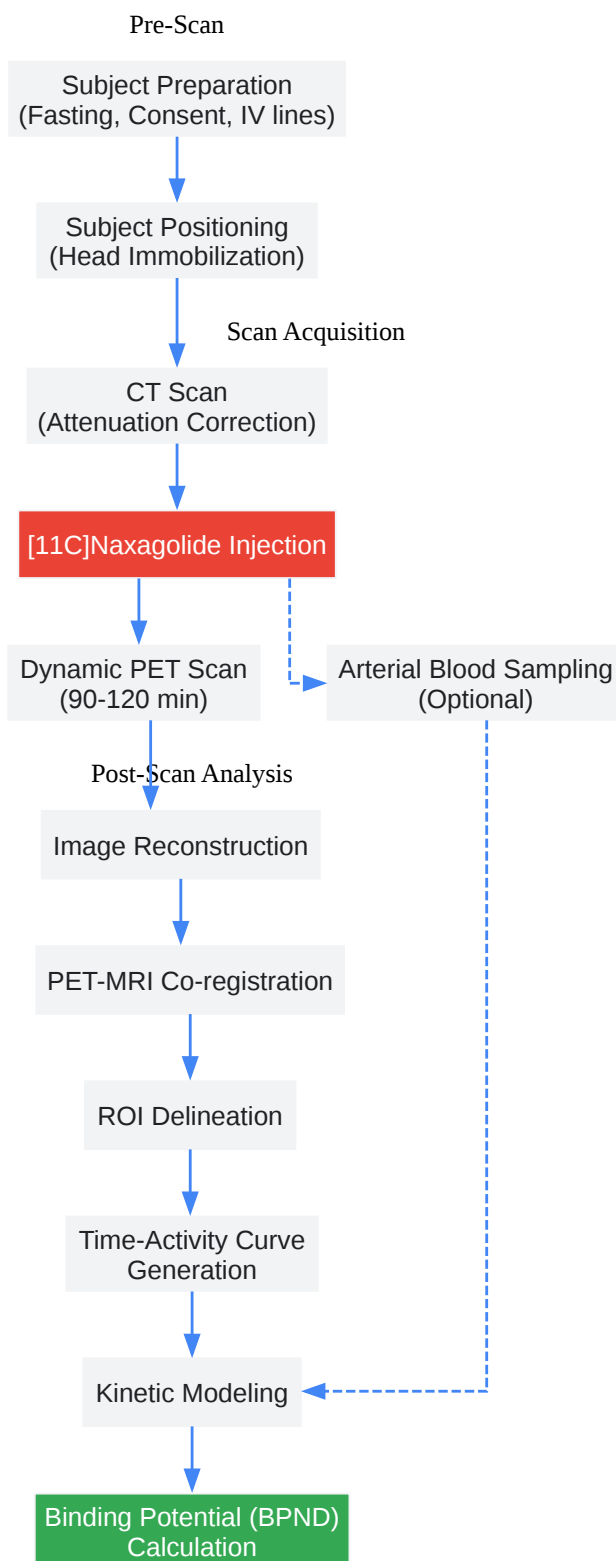
C. Clinical PET Imaging Protocol (Human Subjects)

This protocol provides a general framework for a human [^{11}C]Naxagolide PET study. All procedures should be conducted under the approval of an institutional review board (IRB) and a radioactive drug research committee (RDRC).

Protocol: Human [^{11}C]Naxagolide PET Imaging

- Subject Preparation:
 - Subjects should fast for at least 4 hours prior to the scan.
 - Obtain informed consent.
 - Insert two intravenous catheters: one for radiotracer injection and one for arterial blood sampling (if required for full kinetic modeling).
 - Position the subject comfortably on the PET scanner bed with their head immobilized using a head holder.
- Transmission Scan:
 - Perform a CT scan for attenuation correction.
- Radiotracer Administration:

- Administer a bolus injection of [11C]Naxagolide (typically 370-555 MBq).
- Emission Scan:
 - Acquire dynamic PET data for 90-120 minutes.
- Arterial Blood Sampling (Optional but recommended for full quantification):
 - Collect arterial blood samples throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
 - Analyze blood samples for total radioactivity and the fraction of unchanged parent radiotracer.
- Image Reconstruction:
 - Reconstruct the dynamic PET data into time frames.
 - Apply all necessary corrections.
- Data Analysis:
 - Co-register the PET images with the subject's structural MRI.
 - Define ROIs on the MRI and transfer them to the co-registered PET images.
 - Generate TACs for each ROI.
 - Calculate the binding potential (BPND) using a reference tissue model (with the cerebellum as the reference region) or a more complex kinetic model incorporating the arterial input function.[\[9\]](#)[\[10\]](#)



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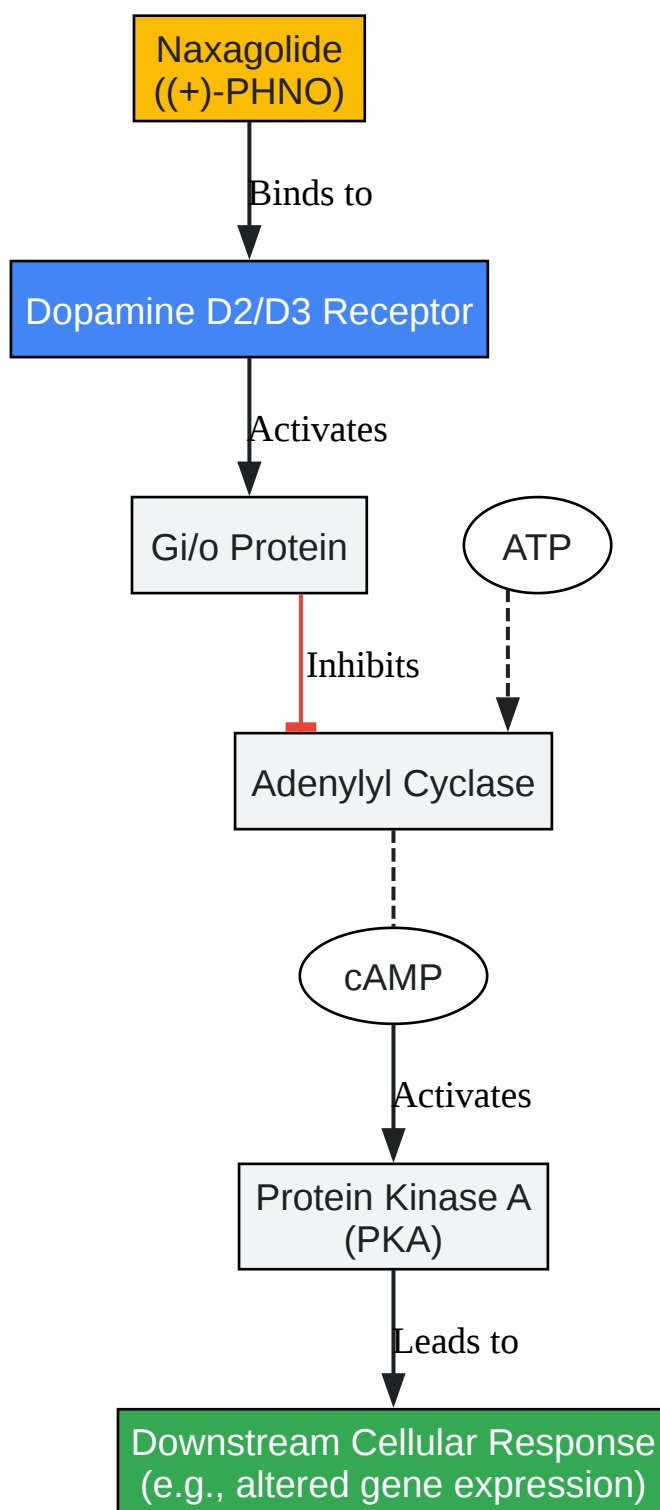
Caption: Experimental workflow for a clinical [¹¹C]Naxagolide PET study.

III. Dopamine D2/D3 Receptor Signaling

Naxagolide acts as an agonist at D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the D2-like family.^[11] Activation of these receptors by an agonist like Naxagolide initiates a signaling cascade that is primarily inhibitory.

Signaling Pathway:

- **Agonist Binding:** Naxagolide binds to the D2 or D3 receptor.
- **G Protein Activation:** This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi/o).
- **Inhibition of Adenylyl Cyclase:** The activated alpha subunit of the G protein inhibits the enzyme adenylyl cyclase.
- **Reduced cAMP Levels:** Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
- **Downstream Effects:** The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. Additionally, the beta-gamma subunits of the activated G protein can modulate the activity of ion channels, such as inwardly rectifying potassium channels.^[12]



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Caption: Signaling pathway of dopamine D2/D3 receptor activation by Naxagolide.

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